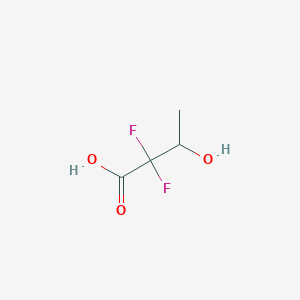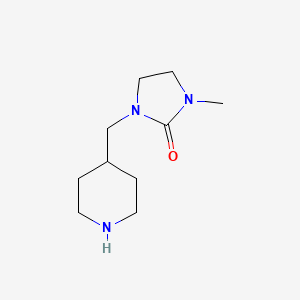
1,3,5-Tris(3-yodofenil)benceno
Descripción general
Descripción
3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl is a compound with the molecular formula C24H15I3. It is characterized by the presence of three iodine atoms attached to a benzene ring, making it a highly iodinated aromatic compound. This compound is of significant interest in various fields of scientific research due to its unique structural and chemical properties.
Aplicaciones Científicas De Investigación
3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug development and diagnostic imaging.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photonic devices.
Mecanismo De Acción
Target of Action
It has been observed that this compound forms dimers that self-assemble into two-dimensional porous halogen–halogen bonded nanoarchitectures on the graphite surface . This suggests that the compound may interact with certain targets to form complex structures.
Mode of Action
The mode of action of 1,3,5-Tris(3-iodophenyl)benzene involves the formation of dimers that self-assemble into two-dimensional porous halogen–halogen bonded nanoarchitectures . This self-assembly process is facilitated by the presence of iodine atoms in the compound, which form iodine···iodine bonds . The structure of the porous organic network can be tailored using different solvents .
Pharmacokinetics
It is known that the compound has a high molecular weight (684089 Da) and a low vapor pressure (00±18 mmHg at 25°C), suggesting that it may have low bioavailability .
Action Environment
The action of 1,3,5-Tris(3-iodophenyl)benzene is influenced by environmental factors such as the presence of different solvents, which can tailor the structure of the porous organic network formed by the compound .
Análisis Bioquímico
Biochemical Properties
1,3,5-Tris(3-iodophenyl)benzene plays a significant role in biochemical reactions, particularly in the field of photoluminescence and chemo-sensing. It interacts with various enzymes, proteins, and other biomolecules through its iodine atoms, which can form halogen bonds with electron-rich sites on these biomolecules. These interactions can lead to changes in the conformation and activity of the biomolecules, thereby influencing biochemical pathways. For example, 1,3,5-Tris(3-iodophenyl)benzene has been shown to interact with proteins involved in oxidative stress responses, potentially modulating their activity and stability .
Cellular Effects
The effects of 1,3,5-Tris(3-iodophenyl)benzene on cellular processes are diverse and depend on the concentration and exposure time. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the expression of genes involved in antioxidant defense mechanisms, leading to enhanced cellular resistance to oxidative stress . Additionally, 1,3,5-Tris(3-iodophenyl)benzene can modulate cell signaling pathways by interacting with key signaling proteins, thereby altering cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 1,3,5-Tris(3-iodophenyl)benzene exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, through halogen bonding and hydrophobic interactions. These binding interactions can lead to enzyme inhibition or activation, depending on the target enzyme. For instance, 1,3,5-Tris(3-iodophenyl)benzene has been shown to inhibit certain proteases by binding to their active sites, thereby preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,5-Tris(3-iodophenyl)benzene can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or strong oxidizing agents . Long-term exposure to 1,3,5-Tris(3-iodophenyl)benzene has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 1,3,5-Tris(3-iodophenyl)benzene in animal models vary with different dosages. At low doses, this compound can enhance cellular antioxidant defenses and improve overall cellular function . At high doses, it can exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis . Threshold effects have been observed, where a specific dosage range leads to beneficial effects, while doses above this range result in adverse outcomes .
Metabolic Pathways
1,3,5-Tris(3-iodophenyl)benzene is involved in several metabolic pathways, primarily related to its iodine content. It can interact with enzymes involved in iodine metabolism, such as iodothyronine deiodinases, which play a role in thyroid hormone regulation . Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl can be synthesized through a multi-step process involving the iodination of 1,3,5-triphenylbenzene. One common method involves the use of iodine and a suitable oxidizing agent, such as nitric acid, to introduce iodine atoms into the phenyl rings. The reaction is typically carried out under controlled conditions to ensure selective iodination and high yield.
Industrial Production Methods: While specific industrial production methods for 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents to maintain safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through reactions with suitable nucleophiles.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form more complex aromatic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura reactions, with the reactions conducted under inert atmosphere conditions.
Major Products Formed:
Substitution Reactions: Products include derivatives with various functional groups replacing the iodine atoms.
Coupling Reactions: Products include larger, more complex aromatic compounds with extended conjugation.
Comparación Con Compuestos Similares
1,3,5-Tris(4-iodophenyl)benzene: Similar in structure but with iodine atoms at different positions, affecting its reactivity and applications.
1,3,5-Tris(4-bromophenyl)benzene: Contains bromine instead of iodine, leading to different chemical properties and reactivity.
1,3,5-Tris(2-aminophenyl)benzene: Contains amino groups instead of iodine, making it useful for different types of chemical reactions and applications.
Uniqueness: 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl is unique due to the specific positioning of iodine atoms, which influences its reactivity and suitability for certain applications. Its high iodine content also makes it particularly useful in fields requiring heavy atom effects, such as X-ray crystallography and certain types of imaging.
Propiedades
IUPAC Name |
1,3,5-tris(3-iodophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15I3/c25-22-7-1-4-16(13-22)19-10-20(17-5-2-8-23(26)14-17)12-21(11-19)18-6-3-9-24(27)15-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUNFCULUCQLBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=CC(=CC(=C2)C3=CC(=CC=C3)I)C4=CC(=CC=C4)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15I3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10699641 | |
| Record name | 1,3,5-tris(3-iodophenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10699641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
684.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855239-61-1 | |
| Record name | 1,3,5-tris(3-iodophenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10699641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(Oxan-4-yl)methyl]piperidin-4-one](/img/structure/B1454081.png)
![6-chloro-3-(tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1454083.png)
![(2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid](/img/structure/B1454084.png)

![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1454087.png)

![2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzonitrile](/img/structure/B1454090.png)

![1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one](/img/structure/B1454092.png)
![3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile](/img/structure/B1454093.png)

